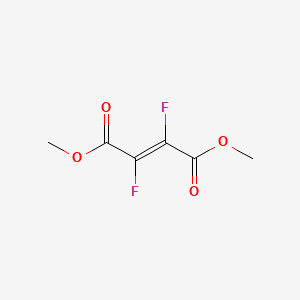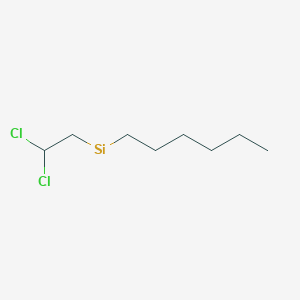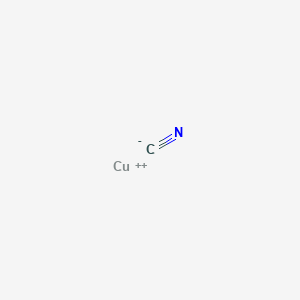
Copper;cyanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper cyanide, also known as cuprous cyanide, is an inorganic compound with the chemical formula CuCN. It appears as an off-white or pale yellow powder and is known for its low solubility in water. Copper cyanide is used in various industrial applications, including electroplating, as a catalyst, and in the preparation of nitriles .
Vorbereitungsmethoden
Copper cyanide can be synthesized through several methods. One common laboratory method involves the reduction of copper(II) sulfate with sodium bisulfite at 60°C, followed by the addition of sodium cyanide to precipitate pure copper cyanide as a pale yellow powder . Industrially, copper cyanide is produced by treating copper salts with cyanide salts under controlled conditions to ensure the formation of the desired product .
Analyse Chemischer Reaktionen
Copper cyanide undergoes various chemical reactions, including:
Oxidation: Copper cyanide can be oxidized to form copper(II) cyanide complexes.
Reduction: It can be reduced to metallic copper under certain conditions.
Substitution: Copper cyanide can participate in substitution reactions where the cyanide ion is replaced by other ligands.
Complex Formation: It forms complexes with ammonia and other ligands, which can alter its solubility and reactivity
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for complex formation. Major products formed from these reactions include copper(II) complexes, metallic copper, and substituted cyanide compounds .
Wissenschaftliche Forschungsanwendungen
Copper cyanide has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of carbon-nitrogen bonds.
Biology: Copper cyanide complexes are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing into the potential use of copper cyanide complexes in medicinal chemistry for drug development.
Industry: Copper cyanide is used in electroplating to deposit copper on various substrates, providing corrosion resistance and improved electrical conductivity
Wirkmechanismus
The mechanism of action of copper cyanide involves its ability to form complexes with various ligands. In biological systems, cyanide ions can inhibit cytochrome oxidase, a key enzyme in the mitochondrial electron transport chain, leading to cellular respiration inhibition and energy production disruption . In industrial applications, copper cyanide acts as a source of copper ions, which can be deposited onto substrates during electroplating processes .
Vergleich Mit ähnlichen Verbindungen
Copper cyanide can be compared with other cyanide compounds such as sodium cyanide, potassium cyanide, and calcium cyanide. While all these compounds contain the cyanide ion, copper cyanide is unique due to its coordination chemistry and ability to form various complexes. Unlike sodium and potassium cyanide, which are highly soluble in water, copper cyanide has low solubility, making it suitable for specific applications where controlled release of cyanide ions is desired .
Similar compounds include:
- Sodium cyanide (NaCN)
- Potassium cyanide (KCN)
- Calcium cyanide (Ca(CN)₂)
These compounds are often used in similar applications but differ in their solubility, reactivity, and toxicity profiles .
Eigenschaften
Molekularformel |
CCuN+ |
|---|---|
Molekulargewicht |
89.56 g/mol |
IUPAC-Name |
copper;cyanide |
InChI |
InChI=1S/CN.Cu/c1-2;/q-1;+2 |
InChI-Schlüssel |
IJKDGBQHDZIIBI-UHFFFAOYSA-N |
Kanonische SMILES |
[C-]#N.[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2,2-Trifluoro-1-[4-(methoxymethoxy)phenyl]ethanone](/img/structure/B14754778.png)
![(1S,9R)-4-(2,6-dibromophenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate](/img/structure/B14754781.png)

![[2-Fluoro-4-(1-propylcyclohexyl)phenyl]boronic acid](/img/structure/B14754784.png)
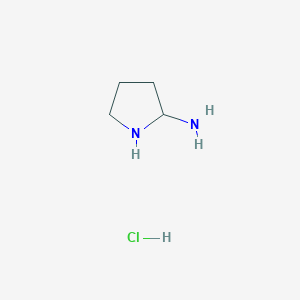
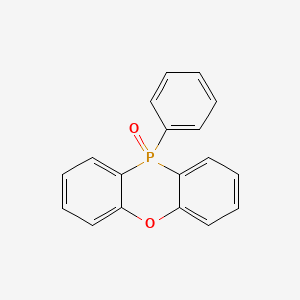
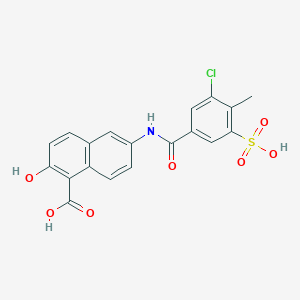
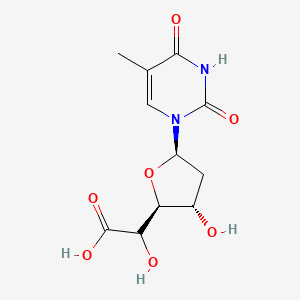
![Thieno[3,2-f][1,3]benzothiazole](/img/structure/B14754807.png)
![(14R,15S,18R,19R,22S,23S)-3,14,18-trimethyl-19-[(2R)-6-methylheptan-2-yl]-10-azahexacyclo[12.11.0.02,11.04,9.015,23.018,22]pentacosa-1(25),2,4,6,8,10-hexaene](/img/structure/B14754821.png)
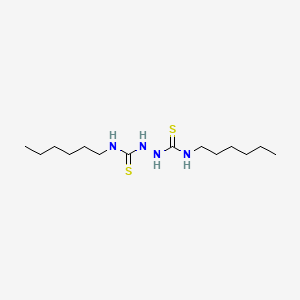
![4-[[3,6-Bis(3,5-dimethoxyphenyl)carbazol-9-yl]methyl]-2-methyl-4,5-dihydro-1,3-oxazole](/img/structure/B14754836.png)
